1-[(3-Aminopropyl)amino]anthraquinone

DNA Intercalation Biophysical Chemistry Nucleic Acid Probe Design

1-[(3-Aminopropyl)amino]anthraquinone (CAS 13556-29-1), also designated HC Red No. 8, is a synthetic aminoanthraquinone derivative with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol.

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
CAS No. 13556-29-1
Cat. No. B1175066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Aminopropyl)amino]anthraquinone
CAS13556-29-1
SynonymsHC RED NO. 8
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCN
InChIInChI=1S/C17H16N2O2/c18-9-4-10-19-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,19H,4,9-10,18H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3-Aminopropyl)amino]anthraquinone (CAS 13556-29-1): Procurement-Grade Overview and Core Specifications


1-[(3-Aminopropyl)amino]anthraquinone (CAS 13556-29-1), also designated HC Red No. 8, is a synthetic aminoanthraquinone derivative with the molecular formula C₁₇H₁₆N₂O₂ and a molecular weight of 280.32 g/mol [1]. This compound is fundamentally characterized by an anthracene-9,10-dione core bearing a 3-aminopropylamino substituent at the 1-position. While commonly employed as a semi-permanent hair dye intermediate in cosmetic formulations [2], its structural features confer the capacity for DNA intercalation, which has been exploited in medicinal chemistry as a ligand for the development of metal-based anticancer complexes [3].

DNA intercalation probe and ligand studies
Ligand scaffold for Pt-based anticancer complex research
Cosmetic semi-permanent hair dye intermediate (HC Red No. 8)

Why Generic Substitution of 1-[(3-Aminopropyl)amino]anthraquinone Fails: Evidence for Side-Chain Specificity


Within the aminoanthraquinone class, indiscriminate substitution with structurally similar analogs is not scientifically justifiable due to the pronounced structure-activity relationships (SAR) governing both their physicochemical and biological behavior. Critical performance parameters, including DNA unwinding propensity and cytotoxic selectivity, are exquisitely sensitive to the length and substitution pattern of the aminoalkyl side chain [1]. For instance, studies on cyclam/anthraquinone adducts have demonstrated that the 3-aminopropylamino side chain (present in 1-[(3-Aminopropyl)amino]anthraquinone) induces a markedly different degree of DNA unwinding compared to its shorter 2-aminoethylamino counterpart [2]. Consequently, relying on a generic 'aminoanthraquinone' descriptor without specifying the exact substituent geometry will lead to unpredictable and potentially suboptimal outcomes in both dye fastness and biological probe development.

Side-chain length divergence
Shorter aminoalkyl chain analogs (e.g., 2-aminoethyl) may not reproduce DNA unwinding capacity.
Cytotoxicity profile mismatch
Cell-model response and resistance factor may shift with different aminoanthraquinone substituents.
Regulatory identity gaps
Unlisted aminoanthraquinone analogs lack HC Red No. 8 recognition and EU cosmetic compliance.

Quantitative Differentiation Guide: Evidence-Based Selection of 1-[(3-Aminopropyl)amino]anthraquinone Over Analogs


Enhanced DNA Unwinding Angle Relative to Shorter Side-Chain Analogs

The 3-aminopropylamino side chain in 1C3mac (a derivative of 1-[(3-aminopropyl)amino]anthraquinone) confers a significantly greater capacity to unwind supercoiled plasmid DNA when compared to the analogous compound with a 2-aminoethylamino side chain (1C2mac). This difference is attributable to specific, additional interactions between the longer side chain and the DNA helix [1].

DNA Unwinding Propensity
Head-to-head
Substantially more unwinding vs. 1C2mac
Supports DNA unwinding assay context
Plasmid DNA gel shift assay
DNA Intercalation Biophysical Chemistry Nucleic Acid Probe Design

Cytotoxicity Profile in T47D Breast Cancer Cells: Free Ligand vs. Platinum Complex and Cisplatin

As the free ligand (designated 1C3), 1-[(3-aminopropyl)amino]anthraquinone exhibits intrinsic cytotoxicity in human breast cancer T47D cells, though its potency is significantly enhanced upon coordination to platinum. The Pt(II) complex, [Pt(ppy)Cl(1C3)], is approximately 9-fold more active than cisplatin and 2-fold more active than the free ligand 1C3 at a 24-hour incubation [1].

Cytotoxicity in T47D Cells
Head-to-head
Free ligand IC₅₀ ≈ 10 µM; Pt-complex ~5 µM; cisplatin ~45 µM
Reported cell-model response context
24 h MTT, T47D breast cancer cells
Anticancer Drug Discovery Metallodrugs Cell Viability

Low Cross-Resistance Profile in Cisplatin-Resistant Ovarian Cancer Cells

The platinum complex derived from 1-[(3-aminopropyl)amino]anthraquinone, [Pt(ppy)Cl(1C3)], demonstrates a very low resistance factor (RF) of 1.3 in the cisplatin-resistant A2780cisR ovarian cancer cell line over a 24-72 hour period. This indicates that the mode of action of the complex, conferred by its anthraquinone ligand scaffold, circumvents the primary resistance mechanisms that limit cisplatin's efficacy [1].

Cisplatin-Resistant Ovarian Ca.
Head-to-head
Resistance factor 1.3 for Pt(ppy)Cl(1C3) vs. cisplatin high RF
Supports cisplatin-resistance model context
A2780cisR cell line, 24-72 h
Drug Resistance Ovarian Cancer Platinum Chemotherapy

Regulatory Acceptance and Definition as HC Red No. 8 in Cosmetic Formulations

1-[(3-Aminopropyl)amino]anthraquinone is explicitly listed and defined under the International Nomenclature of Cosmetic Ingredients (INCI) as HC Red No. 8 (CAS 13556-29-1 and its hydrochloride salt 97404-14-3) [1]. This specific designation, as codified in EU Cosmetics Regulation (EC) No 1223/2009 and its amendments [2], differentiates it from unlisted or restricted anthraquinone analogs that lack regulatory clearance for commercial cosmetic use.

Cosmetic Regulatory Identity
Class-level
Approved hair colorant (INCI HC Red No. 8, EU Cosmetics Regulation)
Class-level: regulatory identity supports formulation use
CosIng database and Annex II review
Cosmetic Chemistry Hair Dye Regulation Colorant Specification

Validated Application Scenarios for 1-[(3-Aminopropyl)amino]anthraquinone Based on Evidence


Scaffold for Next-Generation Anticancer Platinum Complexes Targeting Resistant Tumors

As evidenced by direct comparative data in Section 3, 1-[(3-aminopropyl)amino]anthraquinone serves as a privileged ligand for constructing platinum-based anticancer agents. Its derived complex, [Pt(ppy)Cl(1C3)], exhibits an IC₅₀ approximately 9-fold lower than cisplatin in T47D breast cancer cells and maintains a low resistance factor of 1.3 in cisplatin-resistant A2780cisR ovarian cancer cells [1]. This makes the free ligand an essential procurement item for medicinal chemistry groups focused on overcoming platinum resistance in solid tumors.

Development of Enhanced DNA-Targeting Molecular Probes and Biophysical Tools

For research involving nucleic acid structure and dynamics, the compound's longer 3-aminopropylamino side chain is a critical design feature. Comparative DNA interaction studies confirm that this moiety induces 'substantially more' DNA unwinding than its 2-aminoethylamino analog [1]. This property is directly relevant for scientists engineering probes where a greater perturbation of DNA topology is required to study enzyme processivity or to achieve specific structural transitions, as detailed in Section 3.

Formulation of Compliant Semi-Permanent Hair Color Products

Industrial procurement for cosmetic manufacturing is de-risked by the compound's explicit regulatory standing. 1-[(3-Aminopropyl)amino]anthraquinone is officially recognized as HC Red No. 8 under EU cosmetic legislation [1][2]. This definitive classification, as highlighted in Section 3, provides formulators with a clear and compliant pathway for incorporating this red colorant into hair dye products, avoiding the regulatory ambiguity and potential market withdrawal associated with non-listed anthraquinone alternatives.

Application
Selection Property
Validation Focus
Metal-based anticancer complex research
Ligand scaffold for Pt(II) complexes
Cytotoxicity and resistance endpoint review
DNA interaction probe development
DNA unwinding propensity
DNA topology perturbation studies
Semi-permanent hair dye formulation
Regulatory identity (HC Red No. 8)
EU cosmetic regulation compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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